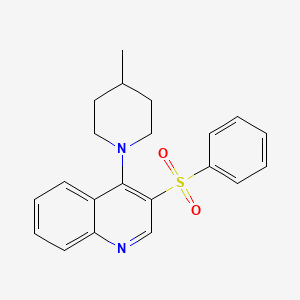

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-16-11-13-23(14-12-16)21-18-9-5-6-10-19(18)22-15-20(21)26(24,25)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBMDOPELZEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the sulfonylation of 4-(4-methylpiperidin-1-yl)quinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substitutions

The quinoline scaffold is a common feature among analogs, but substitutions at key positions significantly alter properties:

Key Observations :

- Positional Effects : Substitutions at position 2 (e.g., piperazine in ) versus position 3 (sulfonyl group in the target) alter steric and electronic interactions with biological targets.

- Heterocyclic Amines : Piperidine (6-membered, one N) in the target compound offers greater lipophilicity than piperazine (6-membered, two N atoms), which may influence blood-brain barrier penetration .

- Sulfonyl Modifications : The benzenesulfonyl group in the target and enhances hydrogen-bonding capacity, whereas pyrrolidinylbenzenesulfonyl in introduces additional basicity .

Physicochemical Properties

- Molecular Weight: The target compound (~340 g/mol) falls within the acceptable range for drug-likeness (Rule of Five).

- Solubility: The sulfonyl group improves aqueous solubility compared to non-sulfonated analogs like . Piperidine’s methyl group in the target may slightly reduce solubility relative to unsubstituted piperidine in .

- Lipophilicity (LogP) : The 4-methylpiperidine moiety increases LogP compared to piperazine derivatives, favoring membrane permeability but risking metabolic instability .

Biological Activity

3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a benzenesulfonyl group and a 4-methylpiperidin-1-yl moiety with a quinoline core. This configuration contributes to its distinct chemical and biological properties, making it a valuable candidate for research in medicinal chemistry.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.

- Potential Applications : Its enzyme inhibition properties suggest potential applications in treating conditions related to inflammation and cancer, as well as neurodegenerative diseases like Alzheimer's .

1. Enzyme Inhibition

Research indicates that this compound exhibits significant activity against several enzymes. For instance:

| Enzyme Target | Mechanism of Action | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibits AChE activity, potentially improving cognitive function | 0.033 |

| Butyrylcholinesterase (BuChE) | Selectively inhibits BuChE, affecting cholinergic signaling | 0.096 |

| Monoamine Oxidase B (MAO-B) | Inhibits MAO-B, which may help in neuroprotection | 0.177 |

These values indicate the potency of the compound as an enzyme inhibitor, particularly relevant in neurodegenerative disease research .

2. Anticancer Properties

Studies have also highlighted the potential anticancer effects of this compound. The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests it could play a role in targeted cancer therapies.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study explored the efficacy of this compound in models of Alzheimer's disease. The findings indicated that it not only inhibited AChE but also showed neuroprotective effects by reducing oxidative stress markers and amyloid-beta aggregation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The results demonstrated significant reductions in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | Iodine, THF, 338 K | 70–80% | |

| Sulfonylation | NaH, benzenesulfonyl chloride, DMF | 65–75% | |

| Piperidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 80–90% |

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

- Spectroscopy :

- IR : Confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and piperidine (C-N stretch ~1250 cm⁻¹) groups .

- NMR : ¹H NMR distinguishes quinoline protons (δ 8.5–9.0 ppm) and benzenesulfonyl aromatic signals (δ 7.5–8.0 ppm). ¹³C NMR identifies carbonyl and sulfonyl carbons .

- Crystallography : X-ray diffraction (e.g., ) resolves bond angles and dihedral deviations (e.g., non-planar quinoline moieties with ~0.17 Å deviations) .

Basic: How can researchers screen the biological activity of this compound?

Answer:

- In vitro assays :

- Kinase Inhibition : Test against cancer targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Antimicrobial Activity : Use microdilution methods (MIC values) as in for quinoline derivatives .

- Cellular Uptake : Fluorescence tagging (e.g., acridine conjugates) to track subcellular localization .

Q. Table 2: Example Biological Data for Analogues

| Assay | Result (IC₅₀/MIC) | Reference |

|---|---|---|

| EGFR inhibition | 0.8–2.1 µM | |

| E. coli (MIC) | 32 µg/mL |

Advanced: How can structural contradictions in crystallographic vs. computational models be resolved?

Answer:

Discrepancies between X-ray data (e.g., dihedral angles in ) and DFT calculations may arise from crystal packing forces (e.g., π-π stacking, C-H···π interactions). To resolve:

- Perform Hirshfeld surface analysis to quantify intermolecular forces .

- Use DFT-D3 (dispersion-corrected) simulations to compare gas-phase vs. solid-state conformers .

- Validate with variable-temperature XRD to assess thermal motion effects .

Advanced: What strategies optimize the compound’s pharmacokinetic profile?

Answer:

- Solubility Enhancement :

- Metabolic Stability :

Advanced: How can mechanistic studies elucidate its mode of action in cancer models?

Answer:

- Target Identification :

- Pathway Analysis :

Advanced: How do electronic effects of substituents influence reactivity in further derivatization?

Answer:

- Benzenesulfonyl Group : Strong electron-withdrawing effect activates position 2/8 for electrophilic substitution.

- 4-Methylpiperidine : Electron-donating group deactivates position 5/7. Use directing groups (e.g., boronic acids) for regioselective functionalization .

- Quantitative Analysis : Hammett σ values predict substituent effects on reaction rates (e.g., σₚ = +0.76 for benzenesulfonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.